molecular formula C9H9ClFNO B13051246 (S)-7-Chloro-8-fluorochroman-4-amine

(S)-7-Chloro-8-fluorochroman-4-amine

Cat. No.: B13051246
M. Wt: 201.62 g/mol
InChI Key: IUCSKERVRZGIEE-ZETCQYMHSA-N
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Description

(S)-7-Chloro-8-fluorochroman-4-amine is a chiral organic compound that belongs to the class of chroman derivatives. This compound is characterized by the presence of a chlorine atom at the 7th position, a fluorine atom at the 8th position, and an amine group at the 4th position of the chroman ring. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Chloro-8-fluorochroman-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chroman ring, followed by the introduction of the chlorine and fluorine substituents. The amine group is then introduced through a nucleophilic substitution reaction. The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the (S) configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, reagents, and catalysts is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Chloro-8-fluorochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or secondary amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(S)-7-Chloro-8-fluorochroman-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-7-Chloro-8-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways are determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-8-fluorochroman-4-amine: Lacks the (S) configuration, resulting in different stereochemistry and potentially different biological activities.

    7-Chloro-8-fluorochroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different chemical properties and reactivity.

    7-Chloro-8-fluorochroman-4-ol:

Uniqueness

(S)-7-Chloro-8-fluorochroman-4-amine is unique due to its specific stereochemistry and combination of functional groups

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

(4S)-7-chloro-8-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9ClFNO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m0/s1

InChI Key

IUCSKERVRZGIEE-ZETCQYMHSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC(=C2F)Cl

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2F)Cl

Origin of Product

United States

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